molecular formula C14H22N2O3 B14689368 Benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)- CAS No. 34264-57-8

Benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)-

Cat. No.: B14689368
CAS No.: 34264-57-8
M. Wt: 266.34 g/mol
InChI Key: IMQQENWZSKJGGK-UHFFFAOYSA-N
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Description

Benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a tert-butylamino and a hydroxypropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)- can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. This method is known for its high yield and efficiency under solvent-free conditions at room temperature . Another method involves the reaction of tert-butyl amines with benzoic acid derivatives using condensing agents like 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino or hydroxypropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)- include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Condensing agents: 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)- involves its interaction with specific molecular targets and pathways. For example, as a protease inhibitor, it binds to the active site of proteases, preventing them from cleaving their substrates. This inhibition can lead to various downstream effects, such as reduced viral replication or decreased inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, o-(3-(tert-butylamino)-2-hydroxypropoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylamino and hydroxypropoxy groups contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

34264-57-8

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

2-[3-(tert-butylamino)-2-hydroxypropoxy]benzamide

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)16-8-10(17)9-19-12-7-5-4-6-11(12)13(15)18/h4-7,10,16-17H,8-9H2,1-3H3,(H2,15,18)

InChI Key

IMQQENWZSKJGGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C(=O)N)O

Origin of Product

United States

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